

Quantitative Comparison of Iridoids in *Lonicera japonica*: A Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Deoxyloganin

Cat. No.: B1203946

[Get Quote](#)

For researchers, scientists, and professionals in drug development, this guide provides a detailed quantitative comparison of iridoid glycosides in the flowers and leaves of *Lonicera japonica*. The data presented is compiled from recent scientific literature, offering a basis for evaluating the medicinal potential of different parts of this plant.

Iridoids are a class of secondary metabolites that contribute significantly to the therapeutic properties of *Lonicera japonica*, commonly known as honeysuckle. Traditionally, the flower buds are used in medicine; however, recent studies have highlighted that other parts of the plant, such as the leaves, also contain these valuable compounds. Understanding the distribution and concentration of specific iridoids is crucial for quality control, drug formulation, and exploring the full therapeutic potential of the plant.

Quantitative Analysis of Iridoid Glycosides: Flowers vs. Leaves

A comprehensive study utilizing Ultra-Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UPLC-QQQ-MS/MS) has provided precise quantification of eight major iridoid glycosides in the flowers (*Lonicerae Japonicae Flos*, LJF) and leaves (*Lonicerae Folium*, LF) of *Lonicera japonica*. The findings indicate a generally higher concentration of most analyzed iridoids in the flowers compared to the leaves.

The following table summarizes the mean content of these eight iridoid glycosides in $\mu\text{g/g}$ of dried material.

Iridoid Glycoside	Mean Content in Flowers (µg/g)	Mean Content in Leaves (µg/g)
Loganic acid	11.21	9.32
Sweroside	26.04	22.03
Secoxyloganin	8.87	5.38
Loganin	114.21	10.59
Vobasine	2.65	1.84
Secologanin	1.98	1.34
Kingside	0.98	0.65
Lonicerin	1.12	0.76

Data sourced from Zhang et al., 2024.[1][2]

Experimental Protocols

The quantitative data presented above was obtained through a validated UPLC-QQQ-MS/MS method. Below is a detailed description of the experimental protocol.

Sample Preparation

- **Collection and Preparation:** Flower buds (LJF) were collected during the initial flowering period. Mature leaves (LF), distinguished by their dark green color and length greater than 4 cm, were also collected.[1] All samples were dried for analysis.
- **Extraction:** A 0.2 g sample of the powdered plant material was mixed with 10 mL of 70% methanol. The mixture underwent ultrasonication for 30 minutes, followed by centrifugation at 10,000 rpm for 10 minutes. The resulting supernatant was filtered through a 0.22 µm microporous membrane prior to analysis.

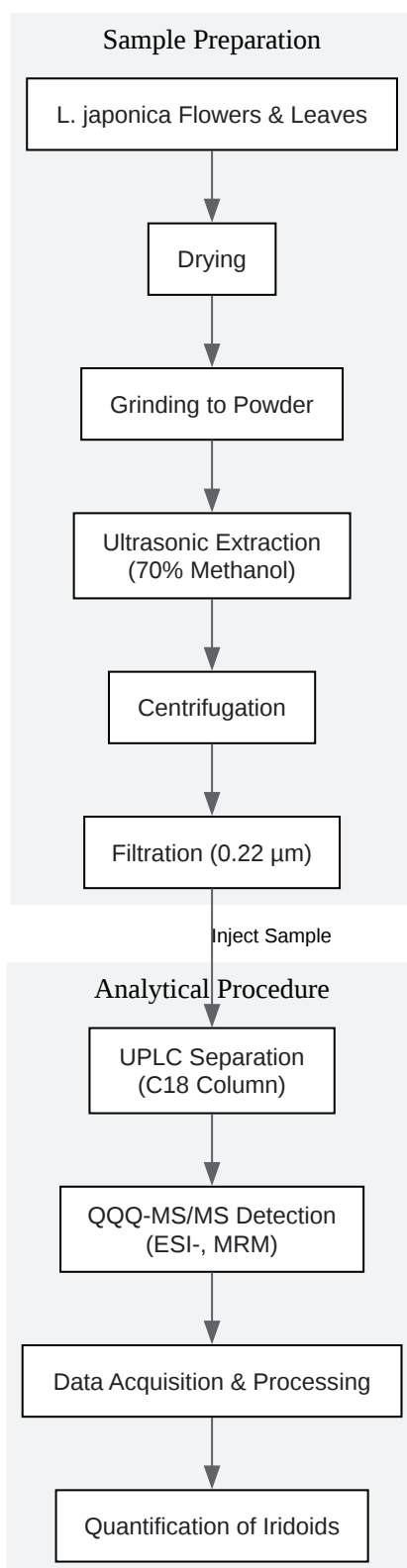
UPLC-QQQ-MS/MS Analysis

- **Chromatographic System:** An ultra-performance liquid chromatography system was used for separation.

- Column: An Acquity UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 μm) was maintained at a temperature of 35°C.
- Mobile Phase: The mobile phase consisted of a gradient of 0.1% formic acid in water (A) and acetonitrile (B).
- Flow Rate: The flow rate was maintained at 0.3 mL/min.
- Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode was used for detection and quantification.
- Quantification: The analysis was performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the target iridoid glycosides.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of iridoids in *Lonicera japonica*.

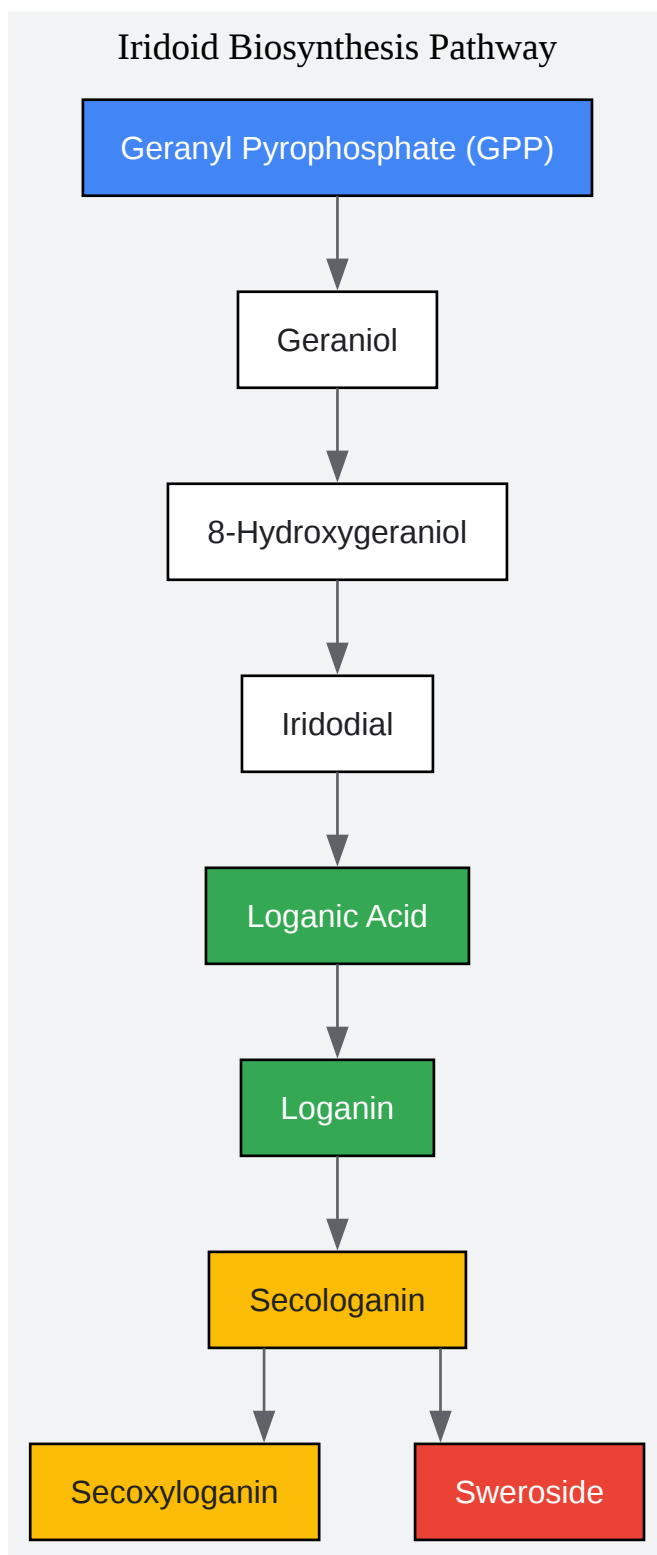


[Click to download full resolution via product page](#)

Caption: Experimental workflow for iridoid quantification.

Iridoid Biosynthesis Pathway

Iridoids are synthesized in plants through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. The following diagram outlines the general biosynthetic pathway leading to the formation of key iridoids.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparative study on chemical constituents of different medicinal parts of *Lonicera japonica* Thunb. Based on LC-MS combined with multivariate statistical analysis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- To cite this document: BenchChem. [Quantitative Comparison of Iridoids in *Lonicera japonica*: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1203946#quantitative-comparison-of-iridoids-in-lonicera-japonica-flowers-and-leaves>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com